

Side-by-side comparison of commercial lipid mediator profiling services

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Researcher's Guide to Commercial Lipid Mediator Profiling Services

Navigating the landscape of commercial lipid mediator profiling services can be a daunting task for researchers aiming to unravel the complex roles of these signaling molecules in health and disease. This guide provides a side-by-side comparison of leading service providers, offering insights into their analytical capabilities, experimental protocols, and data analysis support. The information presented here is compiled from publicly available resources to empower researchers in selecting the most suitable partner for their lipidomics studies.

Key Players and Service Overview

The commercial landscape for lipid mediator profiling is dominated by a few key players, each with distinct strengths. The primary technology leveraged by these services is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its sensitivity and specificity in identifying and quantifying a wide array of lipid species.^{[1][2][3]} Services range from broad, untargeted lipidomics to focused, targeted panels for specific lipid classes like eicosanoids and specialized pro-resolving mediators (SPMs).

This comparison focuses on four prominent providers: Cayman Chemical, Metabolon, Creative Proteomics, and Lipotype.

Quantitative Data Summary

For a direct comparison of the quantitative aspects of the services offered, the following table summarizes the key features of each provider.

Feature	Cayman Chemical	Metabolon	Creative Proteomics	Lipotype
Primary Technology	LC-MS/MS, GC-MS[4]	LC-MS/MS with SelexION DMS[5][6]	LC-MS/MS, GC-MS[2][3]	LC-MS/MS[7]
Lipid Coverage	Customizable panels for eicosanoids, oxylipins, sphingolipids, phospholipids, etc.[8]	Complex Lipids Targeted Panel: up to 1,100 species across 14 classes.[5][6]	Targeted panels for eicosanoids (98+ phospholipids), general lipidomics.[3]	Broadest coverage: >4,200 lipids across 100+ classes.[1][9]
Sample Types	Cells, tissues, biological fluids. [10]	Plasma, serum, tissues, cells, feces, dried blood spots.[11][12]	Tissues, blood, cells, body fluids, urine.[13]	Plasma, serum, tissues, cells, feces, CSF, and more.[7][9]
Sample Volume	Project-dependent.	Solid: 50-100 mg; Liquid: 150-300 µL.[12]	Plasma/Serum: 100-200 µL; Tissue: 10-50 mg; Urine: 200 µL - 1 mL.[13][14]	Plasma: as low as 1 µL; Tissue: 20 mg; Cells: 1x10 ⁶ . [7][9]
Turnaround Time	Method Development: 2-8 weeks; Sample Analysis: 2-3 weeks.[4]	Project-dependent.	Project-dependent.	As little as 2 weeks.[9]
Data Analysis	Quantitative data tables, statistical analysis, interactive data review.[10][15]	Surveyor web tools with pathway mapping and discovery tools. [6]	Detailed reports with raw data, instrument parameters, and bioinformatics	Standard, Extended, and Statistical reports with quantitative data, PCA, ANOVA, and

analysis.[14][16]
[17] LipotypeZoom
for data
exploration.[1]
[18]

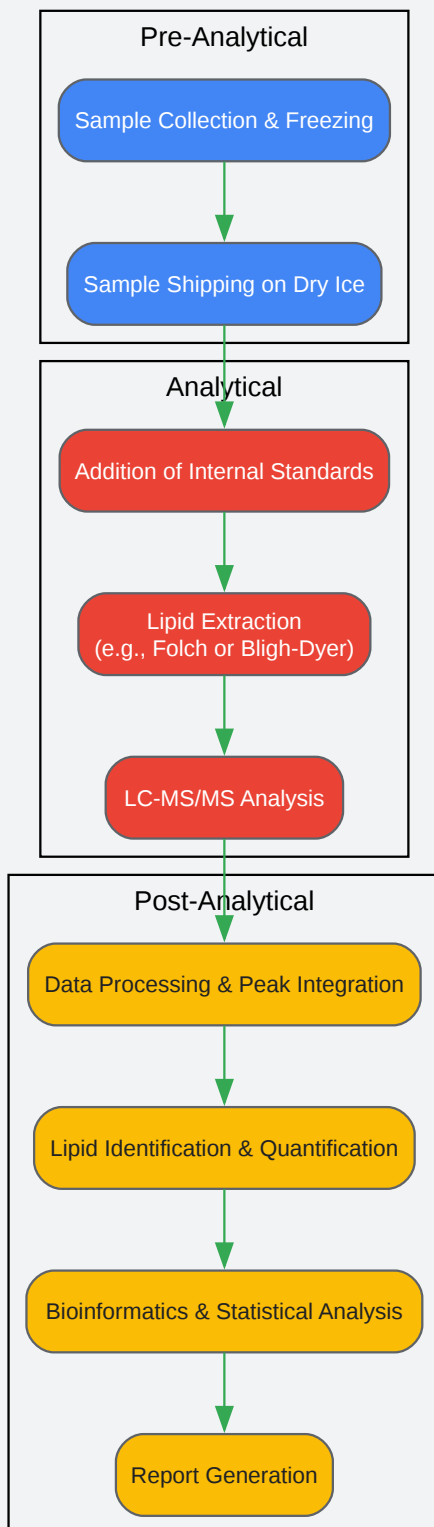
Experimental Protocols and Workflows

Understanding the underlying methodologies is crucial for evaluating the suitability of a service for a specific research question. While detailed proprietary protocols are not fully disclosed, the general workflows can be outlined.

General Lipid Mediator Profiling Workflow

A typical workflow for lipid mediator profiling involves several key stages, from sample preparation to data analysis. The following diagram illustrates this general process.

General Lipid Mediator Profiling Workflow



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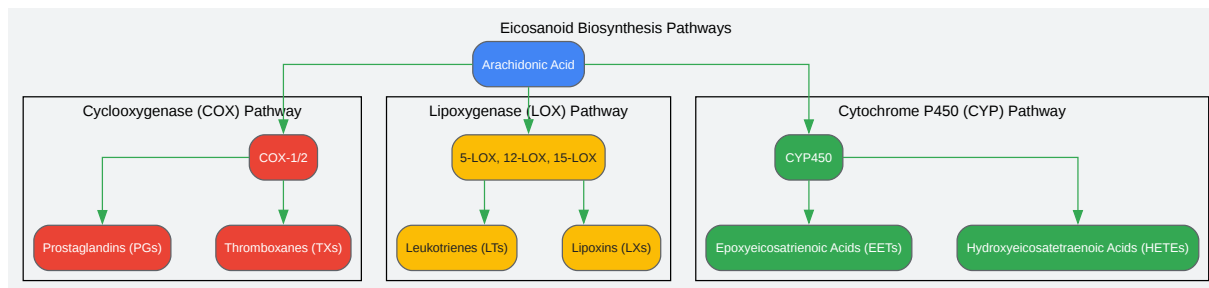
Caption: A generalized workflow for commercial lipid mediator profiling services.

Experimental Protocol Details:

- **Sample Preparation:** Most services recommend immediate freezing of samples at -80°C after collection to halt metabolic activity and preserve lipid integrity.[\[10\]](#)[\[13\]](#) Common lipid extraction methods mentioned include variations of the Folch or Bligh and Dyer methods, which use a combination of chloroform and methanol.[\[19\]](#)[\[20\]](#) Solid-phase extraction (SPE) is also utilized for sample cleanup and enrichment of specific lipid classes.[\[14\]](#)[\[21\]](#)
- **Internal Standards:** The addition of a diverse panel of isotopically labeled internal standards prior to extraction is a critical step for accurate quantification, correcting for variability in extraction efficiency and instrument response.[\[6\]](#)[\[15\]](#)[\[22\]](#)
- **LC-MS/MS Analysis:** Reverse-phase liquid chromatography is commonly used to separate the complex mixture of lipids before their introduction into the mass spectrometer.[\[3\]](#) The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis, which offers high sensitivity and specificity.[\[6\]](#)[\[14\]](#)
- **Data Analysis:** Raw data from the mass spectrometer is processed to identify and quantify individual lipid species. This involves peak integration, comparison to internal standards, and matching against lipid libraries.[\[10\]](#) Statistical analyses such as Principal Component Analysis (PCA) and ANOVA are then applied to identify significant differences between experimental groups.[\[18\]](#)

Signaling Pathways of Key Lipid Mediators

To provide context for the importance of profiling these molecules, the following diagram illustrates the major enzymatic pathways involved in the generation of eicosanoids, a prominent class of lipid mediators.



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- To cite this document: BenchChem. [Side-by-side comparison of commercial lipid mediator profiling services]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574450#side-by-side-comparison-of-commercial-lipid-mediator-profiling-services]

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